molecular formula C46H71F3N14O11 B13912388 Ac-RYYRIK-NH2 TFA

Ac-RYYRIK-NH2 TFA

Cat. No.: B13912388
M. Wt: 1053.1 g/mol
InChI Key: QTKKKFGDGCRSRH-VANAKWAUSA-N
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Description

Ac-RYYRIK-NH2 TFA, also known as acetyl-RYYRIK-amide trifluoroacetate, is a potent partial agonist for the opioid receptor-like 1 (ORL1) receptor. It acts as an endogenous ligand of ORL1 and serves as a specific antagonist that inhibits G protein activation. This compound is widely used in scientific research due to its unique properties and interactions with the nociceptin/orphanin FQ (noc/OFQ) receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac-RYYRIK-NH2 TFA is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc-strategy. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale SPPS, followed by purification and lyophilization to obtain the final product in a stable form .

Chemical Reactions Analysis

Types of Reactions

Ac-RYYRIK-NH2 TFA primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the specific functional groups present in the peptide chain .

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the desired peptide, this compound, along with by-products such as truncated peptides and protecting group remnants .

Scientific Research Applications

Ac-RYYRIK-NH2 TFA has a wide range of applications in scientific research:

Mechanism of Action

Ac-RYYRIK-NH2 TFA exerts its effects by binding to the ORL1 receptor, acting as a partial agonist. It inhibits G protein activation and competitively blocks the stimulation of [35S]-GTPγS binding to G proteins by nociceptin/orphanin FQ. This interaction modulates various signaling pathways involved in pain perception and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-RYYRIK-NH2 TFA is unique due to its dual role as both an agonist and antagonist for the ORL1 receptor. This dual functionality allows it to modulate receptor activity in a specific manner, making it a valuable tool in receptor studies and drug development .

Properties

Molecular Formula

C46H71F3N14O11

Molecular Weight

1053.1 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C44H70N14O9.C2HF3O2/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48;3-2(4,5)1(6)7/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52);(H,6,7)/t25-,31-,32-,33-,34-,35-,36-;/m0./s1

InChI Key

QTKKKFGDGCRSRH-VANAKWAUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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